LHC-165 is a synthetic compound that acts as an agonist for Toll-like receptor 7, which plays a crucial role in the immune response. It is designed for therapeutic applications, particularly in cancer treatment, by enhancing the immune system's ability to recognize and attack tumor cells. The compound has shown promising results in preclinical studies, demonstrating its potential to induce immune responses and reduce tumor growth.
LHC-165 is classified as a small organic molecule with the chemical formula C29H32F2N3O7P and a molecular weight of approximately 603.19 g/mol. It is derived from a series of compounds targeting Toll-like receptors, specifically focusing on receptor 7, which is known for its role in recognizing viral RNA and initiating immune responses. The compound is currently undergoing clinical trials to evaluate its efficacy in treating advanced malignancies either alone or in combination with other therapies .
The synthesis of LHC-165 involves several steps that typically include the following:
Technical details regarding the exact synthetic pathway are often proprietary but generally involve standard organic synthesis techniques including coupling reactions, protection-deprotection strategies, and possibly fluorination to introduce the fluorine atoms present in LHC-165 .
The molecular structure of LHC-165 can be represented by its chemical formula C29H32F2N3O7P. The structure features:
Property | Value |
---|---|
Chemical Formula | C29H32F2N3O7P |
Molecular Weight | 603.19 g/mol |
CAS Number | 1258595-14-0 |
LHC-165 undergoes various chemical reactions during its synthesis and when interacting with biological systems:
Detailed reaction mechanisms are typically explored through computational modeling or experimental assays to understand how modifications affect activity .
The mechanism of action of LHC-165 primarily involves:
Data from preclinical studies demonstrate significant reductions in tumor growth when LHC-165 is administered, highlighting its potential as an immunotherapeutic agent .
LHC-165 exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation and delivery method for clinical applications .
LHC-165 has several scientific uses primarily focused on:
The evolution of cancer immunotherapy has progressively shifted from broad cytotoxic agents toward precisely targeted immunomodulators. Antibody-based biologics targeting immune checkpoints (PD-1, PD-L1, CTLA-4) revolutionized oncology but face significant limitations including poor tumor microenvironment penetration, inability to target intracellular pathways, and administration challenges. Small molecule immunomodulators emerged to address these constraints, offering superior tissue penetration, oral bioavailability, and the capacity to target intracellular innate immune receptors like Toll-like receptors (TLRs) [5]. This pharmacological class leverages the body's innate immune system—the first-line defense against malignancy—to transform immunologically "cold" tumors into "hot," T-cell-infiltrated microenvironments conducive to immunotherapy [5]. TLR agonists specifically represent a promising subclass capable of initiating durable antitumor immune responses by activating antigen-presenting cells and promoting T-cell priming.
Table 1: Evolution of Cancer Immunotherapeutics
Therapeutic Class | Representative Agents | Key Advantages | Primary Limitations |
---|---|---|---|
Immune Checkpoint Antibodies | Nivolumab, Pembrolizumab | Durable responses, validated efficacy | Poor tumor penetration, intravenous administration only |
Small Molecule Innate Immune Modulators | STING agonists, TLR agonists | Oral bioavailability, intracellular target engagement | Narrow therapeutic window for some agents |
TLR7/TLR8 Agonists | Imiquimod, Resiquimod, LHC-165 | Local immune activation, combination potential | Limited single-agent activity in systemic disease |
Toll-like Receptor 7 (TLR7) represents a crucial component of the innate immune system localized predominantly in endosomal compartments of dendritic cells, macrophages, and B lymphocytes. This pattern recognition receptor specifically detects single-stranded RNA rich in uridine/guanosine motifs, triggering MYD88-dependent signaling cascades that culminate in NF-κB activation and interferon regulatory factor 7 (IRF7) nuclear translocation [5] [6]. The immunological consequences include: 1) Dendritic cell maturation and enhanced antigen presentation; 2) Production of type I interferons (IFN-α/β) and pro-inflammatory cytokines (IL-12, TNF-α); 3) Activation of natural killer (NK) cell cytotoxicity; and 4) Bridging innate and adaptive immunity through T-cell priming [6]. The first-generation TLR7 agonist imiquimod (approved topically for actinic keratosis and genital warts) demonstrated proof-of-concept for TLR7 targeting in oncology but exhibited limitations in systemic administration. Second-generation agents like resiquimod (R848) and motolimod (VTX-2337) advanced to clinical trials but faced challenges including systemic cytokine release and limited single-agent efficacy [6].
LHC-165 (chemical name: 3-[5-amino-2-[2-[4-[2-(3,3-difluoro-3-phosphonopropoxy)ethoxy]-2-methylphenyl]ethyl]benzo[f][1,7]naphthyridin-8-yl]propanoic acid) emerged from Novartis' immuno-oncology pipeline as a novel synthetic small-molecule TLR7 agonist [3]. With a molecular weight of 603.55 g/mol (C₂₉H₃₂F₂N₃O₇P) and CAS registry number 1258595-14-0, this compound was structurally optimized for intratumoral delivery to maximize local immune activation while minimizing systemic exposure [2] [8]. Preclinical investigations demonstrated its capacity to generate tumor antigen-specific T-cell responses and induce abscopal effects—immune-mediated regression of non-injected distant lesions—in murine models [2]. These findings positioned LHC-165 as a promising candidate for clinical evaluation in advanced solid tumors, both as monotherapy and in rational combinations with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis [1].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: